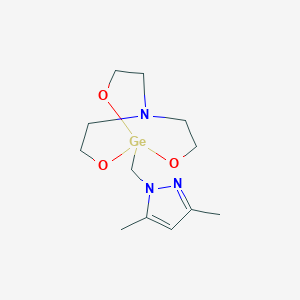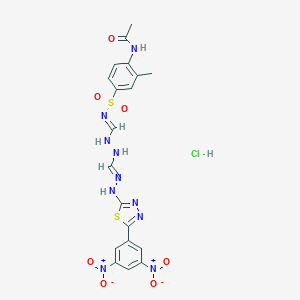![molecular formula C18H24ClFN4O2 B024903 2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride CAS No. 103068-82-2](/img/structure/B24903.png)
2-Diethylamino-N-[4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-Yl]Acetamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SU-14813 is a novel small molecule that functions as a multiple receptor tyrosine kinase inhibitor. It has shown potent antiangiogenic and antitumor activity by targeting several key receptors involved in tumor growth and metastasis, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, stem cell factor receptor, and fms-like tyrosine kinase 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: SU-14813 is synthesized from a chemical library that also produced sunitinib. The synthesis involves multiple steps, including the formation of an indolinone core structure, followed by various functional group modifications to enhance its inhibitory activity against multiple receptor tyrosine kinases .
Industrial Production Methods: The industrial production of SU-14813 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: SU-14813 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
SU-14813 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor tyrosine kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting angiogenesis and tumor cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including solid tumors and hematologic malignancies.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies
Mechanism of Action
SU-14813 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, stem cell factor receptor, and fms-like tyrosine kinase 3. These receptors play crucial roles in angiogenesis, tumor growth, and metastasis. By inhibiting these receptors, SU-14813 disrupts the signaling pathways that promote tumor cell proliferation, migration, and survival, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Sunitinib: Another multiple receptor tyrosine kinase inhibitor with a similar target profile.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Uniqueness of SU-14813: SU-14813 is unique in its broad-spectrum inhibitory activity against multiple receptor tyrosine kinases, which allows it to target various signaling pathways simultaneously. This multitargeted approach enhances its antitumor efficacy compared to compounds that inhibit only a single pathway .
Properties
CAS No. |
103068-82-2 |
|---|---|
Molecular Formula |
C18H24ClFN4O2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H23FN4O2.ClH/c1-5-23(6-2)11-15(24)20-18-16(12(3)21-22(18)4)17(25)13-9-7-8-10-14(13)19;/h7-10H,5-6,11H2,1-4H3,(H,20,24);1H |
InChI Key |
WTIQLNCCXPUFIT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2F.Cl |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2F.[Cl-] |
Synonyms |
2-(diethylamino)-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1-H-pyrazol-5-yl)acetamide HCl compound FP 2 FP-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





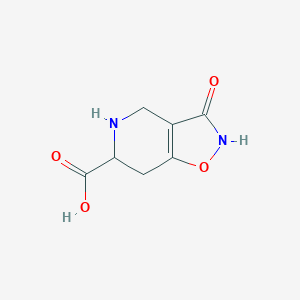
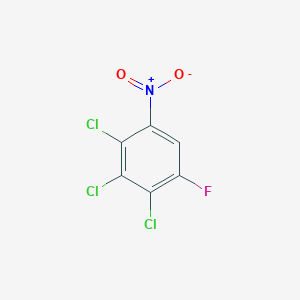
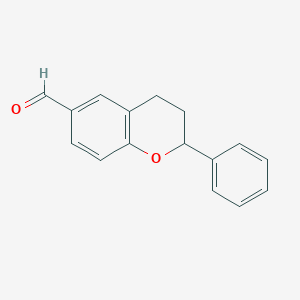
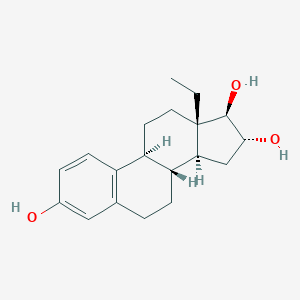

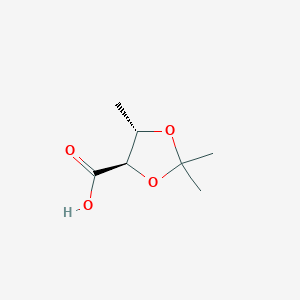
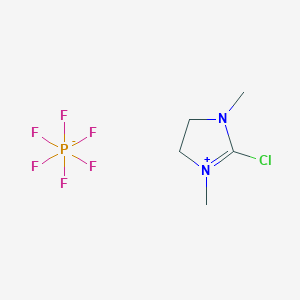
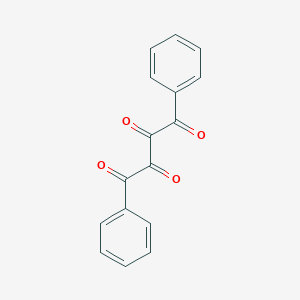
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
